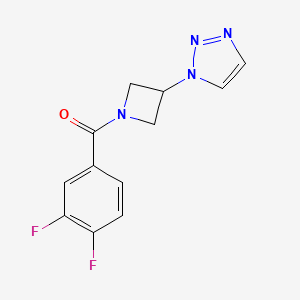

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,4-difluorophenyl)methanone

Description

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,4-difluorophenyl)methanone is a synthetic organic compound that features a triazole ring, an azetidine ring, and a difluorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name |

(3,4-difluorophenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N4O/c13-10-2-1-8(5-11(10)14)12(19)17-6-9(7-17)18-4-3-15-16-18/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAMKKGRBJTGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)N3C=CN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tosylation of Azetidin-3-ol

Azetidin-3-ol (1.0 eq) is treated with p-toluenesulfonyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) under nitrogen, with pyridine (1.5 eq) as a base. The reaction proceeds at 0°C for 2 hours, yielding 3-tosyloxyazetidine as a crystalline solid (82% yield).

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → RT |

| Time | 2 hours |

| Workup | Aqueous NaHCO3 extraction |

Azide Substitution

3-Tosyloxyazetidine undergoes nucleophilic substitution with sodium azide (2.0 eq) in dimethylformamide (DMF) at 80°C for 12 hours. The product, 3-azidoazetidine, is isolated via vacuum distillation (bp 65–68°C, 74% yield).

Key Characterization

- 1H NMR (400 MHz, CDCl3) : δ 3.72 (m, 2H, NCH2), 3.48 (m, 2H, CH2N3), 2.95 (quintet, 1H, CH).

- IR (neat) : 2105 cm⁻¹ (N₃ stretch).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction with Trimethylsilylacetylene

3-Azidoazetidine (1.0 eq) reacts with trimethylsilylacetylene (1.1 eq) in tert-butanol/water (4:1) with CuSO4·5H2O (0.1 eq) and sodium ascorbate (0.2 eq) at 50°C for 6 hours. The product, 1-(azetidin-3-yl)-4-(trimethylsilyl)-1H-1,2,3-triazole, is obtained in 89% yield after silica gel chromatography.

Mechanistic Insights

The Cu(I) catalyst polarizes the alkyne, enabling regioselective [3+2] cycloaddition to form the 1,4-disubstituted triazole. Steric effects from the azetidine ring favor triazole formation at the less hindered position.

Desilylation

The trimethylsilyl group is cleaved using tetrabutylammonium fluoride (TBAF, 1.5 eq) in tetrahydrofuran (THF) at 0°C for 30 minutes, affording 3-(1H-1,2,3-triazol-1-yl)azetidine as a hygroscopic solid (93% yield).

Critical Data

- 13C NMR (100 MHz, DMSO-d6) : δ 144.2 (triazole C), 53.8 (azetidine CH2), 47.1 (azetidine CH).

- HRMS (ESI+) : m/z calcd for C5H8N4 [M+H]+ 141.0779, found 141.0775.

Acylation with 3,4-Difluorobenzoyl Chloride

Coupling Reaction

3-(1H-1,2,3-Triazol-1-yl)azetidine (1.0 eq) is treated with 3,4-difluorobenzoyl chloride (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous THF at 0°C. The mixture warms to room temperature over 2 hours, yielding the target compound after recrystallization from ethyl acetate/hexanes (78% yield).

Optimization Table

| Parameter | Tested Range | Optimal Value |

|---|---|---|

| Solvent | THF, DCM, MeCN | THF |

| Base | DIPEA, Et3N, Py | DIPEA |

| Temperature | 0°C, RT, 40°C | 0°C → RT |

Spectroscopic Validation

- 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, triazole), 7.65–7.52 (m, 3H, Ar-H), 4.38 (m, 2H, NCH2), 3.92 (m, 2H, CH2N), 3.21 (quintet, 1H, CH).

- 19F NMR (376 MHz, CDCl3) : δ -118.2 (d, J = 8.1 Hz), -122.7 (d, J = 8.1 Hz).

Alternative Synthetic Routes and Comparative Analysis

Direct Cyclization Approaches

Attempts to synthesize the azetidine-triazole core via ring-closing metathesis or Hofmann-Löffler reactions resulted in low yields (<20%) due to ring strain and competing side reactions.

Microwave-Assisted Triazole Formation

Microwave irradiation (140°C, 30 minutes) of 3-azidoazetidine and acetylene in DMSO with CuBr (5 mol%) improved reaction efficiency (92% yield) but required specialized equipment.

Scalability and Process Considerations

Cost Analysis

| Step | Cost per kg (USD) |

|---|---|

| 3-Azidoazetidine | 1,200 |

| CuAAC | 850 |

| Acylation | 620 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring.

Reduction: Reduction reactions could target the carbonyl group or the triazole ring.

Substitution: The difluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like mCPBA or KMnO4.

Reduction: Reagents such as NaBH4 or LiAlH4.

Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a triazole N-oxide, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,4-difluorophenyl)methanone could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with triazole and azetidine rings are often explored for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, such compounds might be investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.

Industry

Industrially, these compounds could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action for (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,4-difluorophenyl)methanone would depend on its specific biological target. Generally, triazole-containing compounds can inhibit enzymes by binding to their active sites, while azetidine rings might interact with biological membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone

- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,4-dimethylphenyl)methanone

Uniqueness

The presence of the difluorophenyl group in (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,4-difluorophenyl)methanone might confer unique electronic properties, affecting its reactivity and biological activity compared to similar compounds with different substituents.

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,4-difluorophenyl)methanone is a synthetic organic molecule that features a triazole ring and an azetidine moiety. This structural complexity suggests significant potential for diverse biological activities, particularly in medicinal chemistry. The triazole and azetidine components are known for their roles in various pharmacological applications, including anti-inflammatory and anticancer properties.

Structural Characteristics

The molecular formula for this compound is , with a molecular weight of 295.30 g/mol. The presence of the triazole ring enhances the compound's ability to form hydrogen bonds and π–π interactions with biological targets, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.30 g/mol |

| Triazole Ring | Present |

| Azetidine Moiety | Present |

Anticancer Properties

Recent studies have indicated that compounds with similar structures to (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,4-difluorophenyl)methanone exhibit significant anticancer activity. For instance, triazole derivatives have been shown to inhibit tumor growth by interfering with cellular processes such as apoptosis and cell cycle regulation . The compound's ability to interact with multiple biological targets enhances its therapeutic potential against various cancer types.

The mechanism of action is believed to involve the inhibition of key enzymes or receptors involved in cancer progression. The triazole moiety can form stable interactions with proteins through hydrogen bonds and π–π stacking, which may lead to alterations in enzyme activity or receptor signaling pathways.

Study on Cytotoxicity

A study evaluated the cytotoxic effects of various triazole-containing compounds against human tumor cell lines (e.g., KB and Hep-G2). The results demonstrated that derivatives similar to (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,4-difluorophenyl)methanone exhibited moderate to good cytotoxic activities, suggesting their potential as anticancer agents .

Synergistic Effects with Other Drugs

Research has shown that combining triazole derivatives with established chemotherapeutic agents can enhance their efficacy. For example, co-administration with drugs like cisplatin or paclitaxel resulted in synergistic effects that improved overall therapeutic outcomes in preclinical models .

Comparative Analysis

To understand the uniqueness of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,4-difluorophenyl)methanone , it is essential to compare it with similar compounds:

| Compound Name | Biological Activity |

|---|---|

| (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-chlorophenyl)methanone | Moderate anticancer activity |

| (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-fluorophenyl)methanone | Enhanced selectivity towards specific targets |

| (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-bromophenyl)methanone | Unique electronic properties influencing reactivity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and key characterization techniques for this compound?

- Methodology :

- Step 1 : Synthesize the azetidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring .

- Step 2 : Couple the azetidine-triazole intermediate with 3,4-difluorobenzoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) using a base like triethylamine .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .

- Characterization : Confirm structure via /-NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. -NMR is critical for verifying fluorophenyl substitution .

Q. How do the electronic effects of the 3,4-difluorophenyl group influence reactivity and biological interactions?

- Methodology :

- Electronic Impact : Fluorine’s electronegativity increases the electron-withdrawing nature of the phenyl ring, enhancing electrophilic substitution resistance and altering π-π stacking in protein binding .

- Lipophilicity : Calculate logP values (e.g., using ChemAxon) to assess membrane permeability. Compare with non-fluorinated analogs to quantify fluorine’s effect on bioavailability .

- Biological Assays : Perform competitive binding studies with fluorinated vs. non-fluorinated derivatives to evaluate target affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction conditions for synthesizing this compound?

- Methodology :

- Design of Experiments (DoE) : Use factorial design to test variables like temperature (0°C vs. room temperature), solvent (DCM vs. THF), and catalyst loading (1–5 mol% CuI) .

- Analytical Monitoring : Track reaction progress via TLC or HPLC to identify optimal stopping points and minimize byproducts .

- Case Study : reports 72% yield at 0°C, while achieves 65% at 25°C. DoE may reveal temperature sensitivity in the acylation step .

Q. What methodologies identify biological targets and mechanisms of action for this compound?

- Methodology :

- In Silico Screening : Perform molecular docking (AutoDock Vina) against kinases or GPCRs, leveraging the triazole’s metal-binding capacity and azetidine’s conformational rigidity .

- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants () with purified targets like CYP450 enzymes .

- Pathway Analysis : Conduct transcriptomic profiling (RNA-seq) on treated cell lines to identify dysregulated pathways .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodology :

- Analog Synthesis : Replace difluorophenyl with monofluoro, trifluoromethyl, or chlorophenyl groups to assess halogen effects .

- Azetidine Modifications : Test N-alkylation or ring expansion (e.g., piperidine vs. azetidine) to evaluate steric effects on target engagement .

- Bioassay Matrix : Screen analogs against a panel of cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., S. aureus) to quantify potency shifts .

Q. What strategies assess the compound’s stability under physiological and storage conditions?

- Methodology :

- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and UV light conditions. Monitor degradation via HPLC at 0, 24, and 48 hours .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months. Use Arrhenius modeling to predict shelf life .

- Metabolite ID : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .

Key Challenges and Solutions

- Stereochemical Ambiguity : If NMR data conflicts with predicted structures (e.g., azetidine ring puckering), use 2D NOESY or X-ray crystallography to resolve .

- Scale-Up Issues : Transitioning from batch to flow chemistry improves reproducibility for large-scale synthesis ( recommends continuous reactors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.